molecular formula C17H21N5O B12170075 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B12170075
M. Wt: 311.4 g/mol
InChI Key: FOHLFDNTIZBZAS-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, a pyridine ring at the nitrogen atom, and a piperidine ring with a carboxamide group at the 3-position. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2,4,6-trimethylpyrimidine, through a series of condensation reactions.

    Introduction of the Piperidine Ring: This can be achieved by reacting the pyrimidine intermediate with a piperidine derivative under appropriate conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-yl)piperidine-3-carboxamide

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the pyrimidine and pyridine rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-pyridin-3-ylpiperidine-3-carboxamide

InChI

InChI=1S/C17H21N5O/c1-12-9-13(2)20-17(19-12)22-8-4-5-14(11-22)16(23)21-15-6-3-7-18-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3,(H,21,23)

InChI Key

FOHLFDNTIZBZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=CC=C3)C

Origin of Product

United States

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